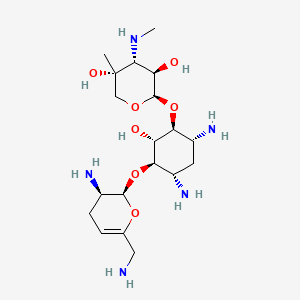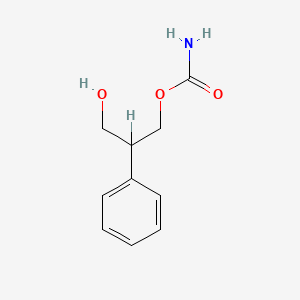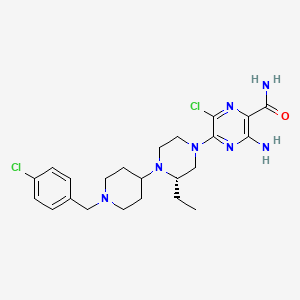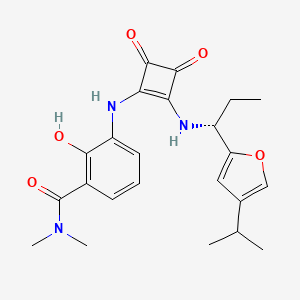
Sisomicine
Vue d'ensemble
Description
La sisomicine est un antibiotique aminoglycoside à large spectre isolé du bouillon de fermentation de Micromonospora inositola . Elle est structurellement liée à la gentamicine et est connue pour son activité antibactérienne puissante contre les bactéries Gram-positives . La this compound est bactéricide pour les isolats cliniques sensibles, avec des concentrations bactéricide minimales équivalentes ou très proches des concentrations inhibitrices minimales .
Applications De Recherche Scientifique
Sisomicin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other aminoglycoside antibiotics such as netilmicin and plazomicin.
Biology: Studied for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Effective in treating infections caused by gentamicin-resistant bacteria.
Industry: Employed in the production of high-yielding strains through fermentation optimization.
Mécanisme D'action
Target of Action
Sisomicin, an aminoglycoside antibiotic, primarily targets the 30s and 50s ribosomal subunits of susceptible bacteria . These subunits play a crucial role in protein synthesis within the bacterial cell.
Mode of Action
Sisomicin binds to the 30s and 50s ribosomal subunits, disrupting protein synthesis . This disruption renders the bacterial cell membrane defective . It is also known to cause misreading of the mRNA sequence and inhibit translocation .
Biochemical Pathways
The biosynthetic pathway of sisomicin has been reported, and comparative genetic studies on the biosynthetic genes of sisomicin and gentamicin revealed a similar biosynthetic route . This provides a framework for future biosynthetic studies.
Pharmacokinetics
Detailed analyses of the pharmacokinetics of sisomicin administered at doses of 25, 50, and 100 mg intravenously and intramuscularly to healthy volunteers established that the drug is handled by a two-compartment open model system with a disposition (elimination) half-life of 2.6 hr . Sisomicin was rapidly distributed to the tissue compartment, and equilibrium between the central and the tissue compartment was established by 30 min after dosing . Renal clearance (55 ml/min) of sisomicin was about 30% less than total body clearance (78 ml/min) . Total urinary excretion of sisomicin during a 24-hr period following drug administration was about 70% of the dose .
Result of Action
Sisomicin is bactericidal for sensitive clinical isolates . The minimum bactericidal concentrations (MBC) have been found to be equivalent or very close to the minimum inhibitory concentrations (MIC) . Some studies show that sisomicin has been effective in the treatment of infections that either had failed to respond to other drugs or were due to microorganisms resistant in vitro to other aminoglycosides .
Action Environment
The action of sisomicin can be influenced by various environmental factors. For instance, sisomicin is inactivated by the same enzymes as gentamicin, but it is active against many organisms that resist gentamicin by non-enzymatic mechanisms The environment within the bacterial cell, including the presence of these enzymes, can therefore influence the efficacy of sisomicin
Analyse Biochimique
Biochemical Properties
Sisomicin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the 30S ribosomal subunit of bacteria, disrupting protein synthesis and leading to bacterial cell death . Sisomicin interacts with enzymes such as aminoglycoside-modifying enzymes, which can inactivate the antibiotic through acetylation, phosphorylation, or adenylation . Additionally, it has been shown to interact synergistically with β-lactam antibiotics, enhancing its antibacterial efficacy .
Cellular Effects
Sisomicin exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death . In mammalian cells, sisomicin can cause ototoxicity and nephrotoxicity, affecting the function of cochlear hair cells and renal tubular cells .
Molecular Mechanism
The molecular mechanism of sisomicin involves its binding to the 30S ribosomal subunit, where it interferes with the initiation complex formation, codon recognition, and translocation during protein synthesis . This binding disrupts the accuracy of mRNA translation, leading to the production of faulty proteins and eventual bacterial cell death . Sisomicin is also known to be inactivated by aminoglycoside-modifying enzymes, which add chemical groups to the antibiotic, rendering it ineffective .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sisomicin can change over time due to its stability and degradation. Sisomicin is relatively stable under standard storage conditions, but it can degrade when exposed to extreme pH or temperature . Long-term exposure to sisomicin in in vitro studies has shown that bacterial resistance can develop through the acquisition of resistance genes or mutations . In in vivo studies, prolonged use of sisomicin can lead to cumulative toxicity, particularly in the kidneys and ears .
Dosage Effects in Animal Models
The effects of sisomicin vary with different dosages in animal models. At therapeutic doses, sisomicin effectively treats bacterial infections without causing significant adverse effects . At higher doses, sisomicin can cause toxic effects, including nephrotoxicity and ototoxicity . Studies have shown that doses above 8 mg/kg can lead to severe toxicity in animal models, highlighting the importance of careful dosage management .
Metabolic Pathways
Sisomicin is involved in metabolic pathways related to its biosynthesis and degradation. The biosynthetic pathway of sisomicin in Micromonospora inositola involves several enzymes that catalyze the formation of the antibiotic from precursor molecules . In bacterial cells, sisomicin can be metabolized by aminoglycoside-modifying enzymes, which add chemical groups to the antibiotic, leading to its inactivation . These metabolic pathways are crucial for understanding the production and resistance mechanisms of sisomicin.
Transport and Distribution
Sisomicin is transported and distributed within cells and tissues through various mechanisms. It is taken up by bacterial cells via active transport systems that recognize and import aminoglycosides . Once inside the cell, sisomicin accumulates in the cytoplasm, where it exerts its antibacterial effects . In mammalian cells, sisomicin is distributed to tissues such as the kidneys and inner ear, where it can cause toxicity . The distribution of sisomicin is influenced by factors such as tissue perfusion and binding to cellular components .
Subcellular Localization
The subcellular localization of sisomicin is primarily in the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . In mammalian cells, sisomicin can localize to the mitochondria and endoplasmic reticulum, where it can disrupt cellular functions and cause toxicity . The localization of sisomicin is influenced by its chemical properties and interactions with cellular transporters and binding proteins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La sisomicine est principalement produite par fermentation microbienne utilisant Micromonospora inyoensis . Le processus de production comprend les étapes suivantes :
Préparation des protoplastes : Les protoplastes sont préparés dans des conditions optimales.
Mutagénèse chimique : La mutagénèse des protoplastes est réalisée à l'aide de sulfate de diéthyle pour induire des mutations.
Criblage : Des souches à haut rendement et génétiquement stables sont criblées.
Optimisation de la fermentation : Les sources de carbone et d'azote sont optimisées, et le niveau d'oxygène dissous est contrôlé à 30 % dans un fermentateur de 5 L.
Méthodes de production industrielle : La production industrielle de la this compound implique des processus de fermentation à grande échelle. Le bouillon de fermentation est soumis à diverses étapes de purification, y compris la chromatographie sur colonne de résine et l'élution à l'ammoniaque dilué, pour isoler et purifier la this compound .
Analyse Des Réactions Chimiques
La sisomicine subit diverses réactions chimiques, notamment :
Substitution : La this compound peut être modifiée par des réactions de substitution pour produire des dérivés ayant une activité antibactérienne accrue.
Réactifs et conditions courantes :
Agents oxydants : Utilisés pour l'oxydation sélective de la chaîne latérale.
Agents de substitution : Utilisés pour introduire des groupes fonctionnels afin de modifier la structure.
Principaux produits :
Gentamicine C1a et C2b : Produites par oxydation sélective.
Nétilmicine et plazomicine : Antibiotiques aminoglycosides de deuxième et troisième génération dérivés de la this compound.
4. Applications de recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Étudiée pour ses interactions avec les parois cellulaires bactériennes et son mécanisme d'action.
Médecine : Efficace dans le traitement des infections causées par des bactéries résistantes à la gentamicine.
Industrie : Employée dans la production de souches à haut rendement par optimisation de la fermentation.
5. Mécanisme d'action
La this compound exerce ses effets antibactériens en se liant au ribosome bactérien, inhibant ainsi la synthèse protéique . Elle cible la sous-unité 30S du ribosome, provoquant une mauvaise lecture de l'ARNm et conduisant à la production de protéines non fonctionnelles . Cela conduit finalement à la mort des cellules bactériennes. La this compound est efficace contre les bactéries Gram-positives et Gram-négatives .
Comparaison Avec Des Composés Similaires
La sisomicine est similaire à d'autres antibiotiques aminoglycosides tels que la gentamicine, la tobramycine, l'amikacine et la kanamycine . Elle possède certaines caractéristiques uniques :
Puissance accrue : La this compound est plus prévisiblement active contre les bactéries Gram-positives que les autres aminoglycosides.
Effets synergiques : Elle montre des effets synergiques marqués lorsqu'elle est utilisée en association avec des antibiotiques β-lactames.
Profil de résistance : La this compound est active contre de nombreux organismes qui résistent à la gentamicine par des mécanismes non enzymatiques.
Composés similaires :
- Gentamicine
- Tobramycine
- Amikacine
- Kanamycine
Les propriétés uniques de la this compound et son activité à large spectre en font un antibiotique précieux dans le traitement de diverses infections bactériennes.
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAJWIAIPFPJE-YFMIWBNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53179-09-2 (sulfate (2:5) (salt)) | |
| Record name | Sisomicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-11-8 | |
| Record name | Sisomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32385-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sisomicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12604 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sisomicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SISOMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55XSL74YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sisomicin exert its antibacterial effect?
A1: Sisomicin, like other aminoglycosides, targets the bacterial ribosome, specifically the 30S ribosomal subunit. [] It binds to this subunit, interfering with protein synthesis in bacteria. [] This disruption ultimately leads to bacterial cell death. []
Q2: Which bacteria are particularly susceptible to sisomicin?
A2: Sisomicin demonstrates strong activity against a wide range of Gram-negative bacteria. In vitro and in vivo studies have shown sisomicin to be highly effective against Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus spp., Citrobacter spp., and Serratia marcescens. [, , , , , ] Notably, it has shown superior activity compared to gentamicin against Pseudomonas aeruginosa. [, , , ] It also exhibits activity against Staphylococcus aureus, including penicillinase-positive strains. []
Q3: Are there advantages to using sisomicin in combination with other antibiotics?
A3: Yes, sisomicin demonstrates synergy with beta-lactam antibiotics. This synergistic interaction has been observed against various bacteria, including enterococci, staphylococci, Enterobacteriaceae, and nonfermentative Gram-negative bacilli. [, , ] For instance, the combination of sisomicin and carbenicillin was significantly more effective than either drug alone in treating experimental Pseudomonas aeruginosa osteomyelitis in rabbits. []
Q4: What clinical evidence supports the efficacy of sisomicin?
A4: While clinical data on sisomicin is relatively limited compared to some other aminoglycosides, several studies have demonstrated its effectiveness. For instance, sisomicin has shown good efficacy in treating severe infections in humans, including those caused by gentamicin-resistant bacteria. [] In a study of 290 patients with pyoderma, topical sisomicin cream effectively resolved infections. [] Another study indicated a high efficacy rate (91%) of intravenous sisomicin in preventing postoperative pneumonia in lung surgery patients. []
Q5: What is the molecular structure of sisomicin?
A5: Sisomicin belongs to the aminoglycoside class of antibiotics. It is structurally similar to gentamicin C1a, with a key difference being a double bond between the 4'' and 5'' carbon atoms in sisomicin. [, ]
Q6: Can you provide the molecular formula and weight of sisomicin?
A6: The molecular formula of sisomicin is C19H37N5O7. It has a molecular weight of 447.53 g/mol.
Q7: Is there information available regarding the spectroscopic data of sisomicin?
A7: While the provided research excerpts do not detail specific spectroscopic data (e.g., IR, NMR), these techniques are commonly employed for structural characterization of compounds like sisomicin.
Q8: How is sisomicin administered and eliminated from the body?
A8: Sisomicin is typically administered intravenously or intramuscularly. [, ] Like other aminoglycosides, it is primarily eliminated unchanged by the kidneys. [, ] Dosage adjustments are necessary in patients with renal impairment. []
Q9: What are the primary mechanisms of resistance to sisomicin?
A9: The main mechanisms of resistance to sisomicin are similar to those observed with other aminoglycosides and involve bacterial enzymes that modify and inactivate the antibiotic. [] These enzymes include acetyltransferases, phosphotransferases, and nucleotidyltransferases. [, ]
Q10: What are the potential toxicities associated with sisomicin?
A10: As an aminoglycoside, sisomicin carries a risk of nephrotoxicity (kidney toxicity) and ototoxicity (hearing loss). [, , , ] Monitoring for these potential side effects is crucial during therapy. []
Q11: What are the areas of ongoing research related to sisomicin?
A11: Ongoing research focuses on understanding and mitigating sisomicin resistance, improving its safety profile, and exploring its potential in combination therapies. Researchers are also investigating drug delivery strategies to enhance its efficacy and reduce toxicity. [, ]
Q12: What are the key considerations for the future development and use of sisomicin?
A12: Future research should focus on:
- Combatting Resistance: Developing strategies to overcome resistance mechanisms, potentially through novel drug modifications or combination therapies. []
- Enhancing Safety: Investigating ways to minimize nephrotoxicity and ototoxicity associated with sisomicin. [, , ]
- Optimizing Dosing: Refining dosage regimens, especially for patients with renal impairment, to maximize efficacy and minimize toxicity. []
- Exploring New Applications: Investigating the potential of sisomicin in treating infections caused by multidrug-resistant organisms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)



![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)


